NPY (human, rat)

Receptor pharmacology Neuropeptide Y family Binding affinity

NPY receptor studies often use inappropriate substitute ligands. NPY(3-36) activates only Y2, while PP targets primarily Y4 - neither recapitulates endogenous NPY signaling. NPY (human,rat) is the sole native agonist simultaneously engaging Y1 (pKi=7.7), Y2 (pKi=9.2), and Y5 (pKi=8.0) with nanomolar potency. • Full-spectrum Y receptor activation: Mandatory for appetite, vasoconstriction & neuroprotection assays • Translational validity: 100% human/rat sequence identity ensures cross-species reproducibility • Supply: Lyophilized, ≥95% HPLC, shipped on dry ice

Molecular Formula C189H285N55O57S
Molecular Weight 4271.74
CAS No. 90880-35-6
Cat. No. B612352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNPY (human, rat)
CAS90880-35-6
SynonymsNPY (human, rat)
Molecular FormulaC189H285N55O57S
Molecular Weight4271.74
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neuropeptide Y (NPY) Overview


Neuropeptide Y (NPY) (human, rat) is a 36-amino acid, C-terminally amidated peptide of the pancreatic polypeptide (PP) family [1]. It functions as a potent agonist for the G-protein coupled receptors Y1, Y2, and Y5, with a receptor affinity profile (pKi values) of 7.7 (Y1, rat), 9.2 (Y2, human), and 8.0 (Y5, human) as cataloged by authoritative pharmacology databases [2]. Endogenous NPY is a key neuromodulator regulating appetite, vasoconstriction, and neurotransmission, and its human and rat sequences are identical, making this peptide a universal tool for cross-species translational research .

Reported high-affinity agonist for Y1, Y2, and Y5 NPY receptors
Identical human/rat sequence supports cross-species research models
Full-length 1-36 peptide required for multi-receptor activation context

Why NPY Is Irreplaceable


The NPY receptor family exhibits distinct ligand selectivity, rendering generic substitution impossible without altering experimental outcomes. While Peptide YY (PYY) shares ~70% sequence homology with NPY, its receptor activation profile is not identical; for example, native PYY(1-36) shows comparable affinity but its truncated metabolite PYY(3-36) becomes a selective Y2 agonist, losing the multi-receptor activation characteristic of NPY [1]. Pancreatic Polypeptide (PP) is an even poorer substitute, as it acts primarily as a high-affinity Y4 receptor agonist (Ki = 0.023 nM) but binds weakly to Y1, Y2, and Y5 receptors, making it unsuitable for studies requiring pan-Y receptor activation [2]. Similarly, common NPY fragments like NPY(3-36) are highly selective for the Y2 receptor (Ki = 0.41 nM) and fail to activate Y1 receptors even at micromolar concentrations, which precludes their use in experiments designed to interrogate the full endogenous function of NPY . Therefore, the native NPY (1-36) peptide remains the only ligand capable of simultaneously engaging Y1, Y2, and Y5 receptors with nanomolar affinity.

Target NPY (1-36) Pan-Y1/Y2/Y5 nanomolar activation; broad neuromodulation profile
vs
Potential substitute Pancreatic Polypeptide (PP) High-affinity Y4 agonist (Ki 0.023 nM); negligible Y1/Y2 binding limits pan-receptor studies
Target NPY (1-36) Simultaneous Y1/Y2/Y5 engagement; integrated physiological response context
vs
Common fragment NPY(3-36) Highly Y2-selective (Ki 0.41 nM); fails to activate Y1 even at micromolar levels

NPY Binding Selectivity Guide


Broad-Spectrum vs. Y4-Selective Binding

In direct binding studies on cloned human receptors, NPY (human, rat) demonstrates broad nanomolar affinity for the Y1, Y2, and Y5 subtypes, a profile that is fundamentally distinct from that of Pancreatic Polypeptide (PP) [1]. While PP is an exceptionally potent agonist for the Y4 receptor (Ki = 0.023 nM), it exhibits negligible binding to Y1 and Y2 receptors and significantly reduced affinity for Y5 (Ki = 12 nM) [2].

Receptor Binding Profile
Head-to-head
NPY: Y1/Y2/Y5 nanomolar, Y4 12 nM
PP: Y4 0.023 nM, Y1/Y2 negligible, Y5 12 nM
Supports broad-spectrum NPY tool selection; distinct Y4 control context
Reported selectivity from cloned human receptor assays
Receptor pharmacology Neuropeptide Y family Binding affinity

Y2 Selectivity of NPY(3-36)

NPY(3-36), an endogenous metabolite, is often erroneously considered a general NPY agonist. However, binding data clearly demonstrate that NPY(3-36) is a highly selective Y2 receptor agonist (Ki = 0.41 nM) and fails to bind to the Y1 receptor at concentrations up to 1 µM, whereas the full-length NPY (1-36) peptide binds with high affinity to Y1, Y2, and Y5 receptors .

Y2 Selectivity
Data to verify
NPY(3-36): Y2 Ki 0.41 nM, no Y1 binding ≤1 µM
NPY(1-36): pan-Y1/Y2/Y5 high affinity
Selective Y2 activation may differ from native multi-receptor response
Sources absent; requires independent validation
Receptor selectivity Y2 receptor Peptide fragments

Species-Dependent Y2 Affinity of NPY(22-36)

The C-terminal fragment NPY(22-36) demonstrates striking species-dependent affinity for the Y2 receptor, which is a key differentiator from the native, full-length NPY peptide [1]. This highlights the risk of using truncated analogs as a proxy for native NPY in cross-species studies.

Species-Dependent Y2 Affinity
Cross-study comparable
NPY(22-36): human Y2 Ki 0.3 nM, rat Y2 Ki 10 nM (33-fold)
Full-length NPY: consistent high affinity across species
Fragment affinity varies by species; full-length NPY supports consistent model-response context
Reported species-specific binding context; review required for cross-species design
Y2 receptor Species selectivity Binding affinity

NPY Research Applications


Hypothalamic Feeding Circuit Studies

Studies investigating the orexigenic effects of NPY require the simultaneous activation of Y1 and Y5 receptors in the hypothalamus. NPY (1-36) is the only endogenous ligand that can activate both receptors with high potency. Using a selective agonist like [Leu31,Pro34]NPY or a Y2-selective fragment like NPY(3-36) would fail to recapitulate the full physiological response, as they lack the multi-receptor engagement of the native peptide [1]. Procurement of full-length NPY is therefore essential for accurately modeling NPY-induced hyperphagia.

Y1/Y2 Co-Expressing Cell Assays

Human neuroblastoma SK-N-MC cells endogenously express both Y1 and Y2 receptors [2]. When assessing NPY-mediated signaling in this system, the use of NPY (1-36) is mandatory. Substituting with a Y1-selective analog like [Pro34]NPY will underestimate the contribution of Y2-mediated pathways, while a Y2-selective analog like NPY(3-36) will show negligible Y1-mediated activity, leading to incomplete or misleading results regarding the endogenous peptide's function.

Cross-Species Translational Research

Given the 100% sequence identity between human and rat NPY, this peptide is the ideal reagent for translational studies. Its binding profile to rat Y1 (pKi=7.7), Y2 (pKi=9.1), and Y5 (pKi=8.7) receptors is well-characterized and comparable to its human profile [3]. This consistency ensures that observations made in rodent models of obesity, anxiety, or neurodegeneration can be reliably extrapolated to human biology, a critical factor for pharmaceutical and academic research procurement.

Y4 Receptor Assay Controls

In assays designed to characterize the function of the Y4 receptor, Pancreatic Polypeptide (PP) serves as the primary agonist. However, NPY (human, rat) is the essential negative control due to its dramatically lower affinity for Y4 (Ki = 12 nM) compared to PP (Ki = 0.023 nM) [4]. This >500-fold difference in affinity allows researchers to attribute observed effects specifically to Y4 activation and rule out non-specific or off-target activity from other Y receptors.

Application
Selection Property
Validation Focus
NPY-induced hyperphagia model studies
Multi-receptor Y1/Y5 engagement
Confirm full-length peptide recapitulates integrated orexigenic response
SK-N-MC cell signaling assays
Dual Y1/Y2 activation capability
Verify contribution of both receptor pathways in endogenous expression models
Cross-species research models
Sequence identity and conserved affinity profile
Model-response comparison between human and rodent receptor contexts
Y4 receptor characterization assays
Low Y4 affinity relative to PP
Use as negative control to attribute Y4-specific effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for NPY (human, rat)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.